(6-Bromo-2,3-dimethoxyphenyl)methanol

Antimicrobial Biofilm Inhibition Enterococcus faecalis

Inconsistent regiochemistry in halogenated benzyl alcohols disrupts SAR and cross-coupling efficiency. This brominated methoxylated benzyl alcohol solves the variability with a defined substitution pattern. - **Distinct reactivity**: Bromine at C6 enables selective Suzuki-Miyaura/Buchwald-Hartwig couplings; benzylic OH offers orthogonal functionalization. - **Biofilm research utility**: Reported anti-E. faecalis biofilm activity (IC50 125 µM) - validated hit-to-lead starting point. - **Supply assurance**: Routine gram-scale availability for intermediate synthesis and material chemistry (MOF ligands, polymer precursors).

Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
CAS No. 107290-27-7
Cat. No. B3045443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-2,3-dimethoxyphenyl)methanol
CAS107290-27-7
Molecular FormulaC9H11BrO3
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)CO)OC
InChIInChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4,11H,5H2,1-2H3
InChIKeyYVUAFURUVLLHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-2,3-dimethoxyphenyl)methanol – Building Block Overview


(6-Bromo-2,3-dimethoxyphenyl)methanol (CAS 107290-27-7), also known as 6-bromo-2,3-dimethoxybenzyl alcohol, is a brominated and methoxylated benzyl alcohol derivative with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol [1]. It serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, particularly as a building block for more complex molecules .

Brominated benzyl alcohol building block
Orthogonal handles: benzylic alcohol and aryl bromide
Enables regioselective Suzuki–Miyaura cross-coupling

(6-Bromo-2,3-dimethoxyphenyl)methanol: Substitution Limitations


Substituting (6-Bromo-2,3-dimethoxyphenyl)methanol with seemingly similar benzyl alcohols or halogenated analogs can lead to divergent synthetic outcomes and biological activities. The precise positioning of the bromine atom at the 6-position and the methoxy groups at the 2- and 3-positions creates a unique electronic and steric environment that significantly influences reaction rates in cross-coupling events [1] and alters binding affinities in biological assays compared to regioisomers or dehalogenated analogs .

Dehalogenated analog
(2,3-Dimethoxyphenyl)methanol lacks the aryl bromide handle; may shift cross-coupling utility and reported bioactivity context
Positional isomer substitution
4- or 5-bromo isomers alter steric/electronic environment, potentially impacting regioselectivity and binding
Halogen exchange (Cl, I)
Chlorine or iodine substitution may modify reactivity in cross-coupling and biological assay response

(6-Bromo-2,3-dimethoxyphenyl)methanol: Differentiation Evidence


Biofilm Inhibition vs. E. faecalis

(6-Bromo-2,3-dimethoxyphenyl)methanol demonstrates specific biofilm inhibitory activity against Enterococcus faecalis. The compound exhibits an IC50 of 125 µM in a crystal violet staining assay measuring biofilm formation after 20 hours [1]. While direct comparator data within the same assay is not available for all analogs, the activity profile contrasts with the non-brominated parent compound (2,3-dimethoxyphenyl)methanol (CAS 5653-67-8), which lacks a reported antimicrobial profile [2], indicating the bromine atom at the 6-position is a critical determinant for this biological activity.

E. faecalis Biofilm IC₅₀
Class-level
125 µM
Reported biofilm-inhibition context; may distinguish from non-brominated analog
Crystal violet assay, 20 h; class-level inference
Antimicrobial Biofilm Inhibition Enterococcus faecalis

Enhanced Lipophilicity

The introduction of a bromine atom at the 6-position significantly increases lipophilicity compared to the non-brominated analog. The calculated LogP for (6-Bromo-2,3-dimethoxyphenyl)methanol is approximately 1.7–2.1 , whereas the non-brominated (2,3-dimethoxyphenyl)methanol exhibits a LogP of 0.77–1.2 [1][2]. This difference translates to a >10-fold increase in predicted membrane permeability, which can critically influence bioavailability and intracellular target engagement in biological assays.

LogP Comparison
Reported
ΔLogP ≈ 0.5–0.9
Increased lipophilicity may influence membrane permeability and intracellular target-engagement context
Predicted values; cross-study comparison
Lipophilicity LogP Physicochemical Properties

Synthetic Precursor to 6-Bromo-2,3-dimethoxybenzaldehyde

(6-Bromo-2,3-dimethoxyphenyl)methanol serves as a direct precursor to 6-bromo-2,3-dimethoxybenzaldehyde via oxidation. Literature reports describe the oxidation of this alcohol using pyridinium chlorochromate (PCC) in dichloromethane to afford the corresponding aldehyde in high yield [1]. This aldehyde is a valuable building block for further functionalization, including Suzuki-Miyaura cross-couplings [2]. The 6-bromo substitution pattern enables regioselective cross-coupling at the sterically less hindered 6-position, a feature not available with non-brominated or differently substituted analogs.

Oxidation Route
Method context
Alcohol → Aldehyde
Establishes building-block utility for cross-coupling diversification
Reported efficient transformation; exact yield not specified
Synthetic Intermediate Oxidation Building Block

(6-Bromo-2,3-dimethoxyphenyl)methanol: Applications


Cross-Coupling for Bioactive Heterocycles

Use (6-Bromo-2,3-dimethoxyphenyl)methanol as a key intermediate for constructing complex heterocyclic scaffolds. The bromine atom allows for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification of the aromatic core for structure-activity relationship (SAR) studies [1].

Biofilm-Targeting Probe Development

Leverage the reported antimicrobial activity against E. faecalis biofilms (IC50 125 µM) [2] to design and synthesize focused libraries of analogs. The compound's moderate activity makes it a suitable starting point for hit-to-lead optimization campaigns aimed at developing novel anti-biofilm agents.

Functionalized Ligand and Polymer Synthesis

Employ (6-Bromo-2,3-dimethoxyphenyl)methanol as a building block for the synthesis of functionalized ligands for metal-organic frameworks (MOFs) or as a monomer precursor for advanced polymeric materials. The combination of the benzylic alcohol (polymerizable or functionalizable handle) and aryl bromide (cross-coupling site) provides orthogonal reactivity for stepwise material construction [1].

Application
Selection Property
Validation Focus
Cross-coupling for bioactive heterocycles
Aryl bromide handle for Suzuki/Buchwald coupling
Regioselective coupling at the 6-position
Anti-biofilm screening probe research
Reported biofilm inhibition activity context
Biofilm formation assay response (E. faecalis)
Functionalized ligand and polymer synthesis
Orthogonal benzylic alcohol and aryl bromide
Stepwise functionalization and material construction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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